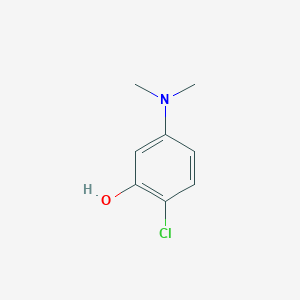

2-Chloro-5-(dimethylamino)phenol

Description

Properties

CAS No. |

59444-00-7 |

|---|---|

Molecular Formula |

C8H10ClNO |

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-chloro-5-(dimethylamino)phenol |

InChI |

InChI=1S/C8H10ClNO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3 |

InChI Key |

ZBGOSKJGKFRMJT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Chlorination-Dimethylamination Sequential Approach

A widely cited method involves sequential chlorination and dimethylamination of a phenolic precursor. The synthesis begins with 5-amino-2-chlorophenol, which undergoes dimethylation to introduce the tertiary amine group.

Procedure :

- Chlorination of Benzoxazolone : Benzoxazolone (benzoxazolin-2-one) is chlorinated in aqueous media using alkali metal hypochlorites (e.g., NaClO) at pH 1–2 and 60°C, yielding 6-chlorobenzoxazolone.

- Acidic Hydrolysis : 6-Chlorobenzoxazolone is hydrolyzed with concentrated mineral acids (e.g., HCl) at 100–170°C to produce 5-chloro-2-aminophenol.

- Dimethylation : The primary amine is treated with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, achieving N,N-dimethylation.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | NaClO, pH 1.5, 60°C | 81 | 84 |

| Hydrolysis | HCl (conc.), 150°C | 74 | 94 |

| Dimethylation | CH₃I, K₂CO₃, DMF, 80°C | 68 | 97 |

This route benefits from high regioselectivity during chlorination, as water-mediated reactions minimize by-products like dichloroaminophenols. However, the dimethylation step requires rigorous exclusion of moisture to prevent hydrolysis of the methylating agent.

Direct Chlorination of 5-(Dimethylamino)phenol

Alternative strategies prioritize introducing the dimethylamino group before chlorination. This approach leverages the electron-donating effect of the dimethylamino group to direct chlorination to the ortho position relative to the hydroxyl group.

Procedure :

- Synthesis of 5-(Dimethylamino)phenol :

- Regioselective Chlorination :

Key Data :

| Parameter | Value |

|---|---|

| Chlorination reagent | SO₂Cl₂ (1.1 equiv) |

| Reaction temperature | 0°C |

| Yield | 72% |

| By-products | <5% 4-chloro isomer |

This method’s success hinges on the dimethylamino group’s +M effect, which activates the ortho position for electrophilic substitution. However, competing para chlorination remains a challenge, necessitating careful stoichiometric control.

Reaction Optimization and Mechanistic Insights

pH-Dependent Purification Strategies

Post-synthetic purification is critical for isolating high-purity this compound. The compound’s pKa (≈8.2 for the phenolic OH) allows selective precipitation at pH 6.5–7.0, while impurities with lower pKa values (e.g., dichloroaminophenols, pKa ≈3.5) remain dissolved.

Purification Workflow :

- Acidic Clarification : Adjust the crude reaction mixture to pH 2.6 using NaOH to precipitate acidic by-products.

- Activated Carbon Treatment : Filter through activated carbon to adsorb colored impurities.

- Main Precipitation : Raise the pH to 7.0 with NaOH, inducing crystallization of the target compound.

Performance Metrics :

| Purification Step | Impurity Removal Efficiency (%) |

|---|---|

| Acidic clarification | 85 |

| Activated carbon | 95 |

| Final crystallization | 98 |

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and selectivity. For dimethylation, polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, whereas chlorination in glacial acetic acid suppresses polysubstitution.

Comparative Solvent Study :

| Solvent | Dimethylation Yield (%) | Chlorination Yield (%) |

|---|---|---|

| DMF | 68 | – |

| Acetic acid | – | 72 |

| THF | 42 | 55 |

Elevated temperatures during hydrolysis (150°C) accelerate ring-opening of chlorinated intermediates but risk decomposition. A balance between reaction rate and thermal stability is achieved at 130–150°C.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(dimethylamino)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Chloro-5-(dimethylamino)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dimethylamino)phenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The chlorine atom can also influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The dimethylamino group in this compound enhances electron density at the aromatic ring, increasing susceptibility to electrophilic substitution compared to electron-withdrawing groups like -CF₃ in 2-Chloro-5-(trifluoromethyl)phenol .

- Reactivity: Halogenated analogs (e.g., 3-bromo-5-(dimethylamino)phenol) may exhibit distinct reactivity in cross-coupling reactions due to differences in bond dissociation energies (C-Cl vs. C-Br) .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The pKa of this compound is expected to be lower than unsubstituted phenol (~10) due to the electron-donating dimethylamino group, which stabilizes the deprotonated phenoxide ion .

- The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenol increases acidity compared to the dimethylamino analog, as -CF₃ is strongly electron-withdrawing .

Q & A

Q. Basic

- HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) resolve impurities .

- 1H/13C NMR : Key signals include the aromatic protons (δ 6.8–7.2 ppm) and dimethylamino singlet (δ 2.8–3.1 ppm) .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (±0.3% tolerance) .

Q. Advanced

- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular ion ([M+H]+) and fragments, distinguishing isobaric impurities .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies chlorine oxidation states and detects surface contaminants .

How does the dimethylamino group influence the compound’s reactivity and electronic properties?

Basic

The dimethylamino group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position relative to the chloro group. This enhances solubility in polar aprotic solvents compared to unsubstituted chlorophenols .

Advanced

DFT calculations (e.g., Gaussian09) reveal the dimethylamino group lowers the LUMO energy, facilitating charge-transfer interactions in catalytic systems. Spectroelectrochemical studies show reversible oxidation at ~0.8 V (vs. Ag/AgCl), relevant for redox-active applications .

What are the toxicological considerations when handling this compound?

Basic

Chlorophenols are associated with skin irritation and systemic toxicity. Use PPE (gloves, goggles) and work in a fume hood. Acute toxicity data for analogs (e.g., LD50 in rats: 300–500 mg/kg) suggest moderate hazard .

Advanced

Metabolomic studies on chlorophenol derivatives indicate hepatic cytochrome P450-mediated oxidation, producing reactive quinone intermediates. Chronic exposure risks include nephrotoxicity; mitigate via regular biomonitoring (e.g., urinary 8-OHdG assays) .

Are there catalytic or mechanistic studies involving this compound?

Advanced

The compound serves as a ligand precursor in Pd-catalyzed cross-coupling reactions. Mechanistic studies (e.g., kinetic isotope effects) reveal the chloro group stabilizes transition states via inductive effects, improving Suzuki-Miyaura reaction yields . In photoredox catalysis, the dimethylamino group enhances visible-light absorption, enabling C–H functionalization under mild conditions .

How can contradictions in reported spectral data be resolved?

Q. Advanced

- Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., 2-chloro-5-(trifluoromethyl)phenol) to identify solvent- or pH-dependent shifts .

- Dynamic NMR : Resolve rotational barriers in the dimethylamino group by variable-temperature experiments .

- Crystallographic Validation : Use SC-XRD to resolve ambiguities in tautomeric or conformational states .

What are the environmental impacts and degradation pathways of this compound?

Q. Advanced

- Photodegradation : UV irradiation in aqueous media generates chlorinated quinones, monitored via LC-QTOF-MS .

- Biodegradation : Soil microbiota (e.g., Pseudomonas spp.) degrade the compound via oxidative deamination, with half-lives of 7–14 days under aerobic conditions .

- Ecotoxicity : Daphnia magna assays show EC50 values of 2–5 mg/L, necessitating wastewater treatment with activated carbon or ozonation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.